molecular formula C18H23F3N2O4 B10815856 tert-Butyl 4-((4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B10815856
M. Wt: 388.4 g/mol
InChI Key: ZTLVMWZEMYRCHB-UHFFFAOYSA-N
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Description

WAY-659100, also known as 1-Piperidinecarboxylic acid, 4-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester, is a synthetic compound with significant applications in scientific research. It is characterized by its molecular formula

C18H23F3N2O4C_{18}H_{23}F_{3}N_{2}O_{4}C18​H23​F3​N2​O4​

and a molecular weight of 388.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-659100 typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This is achieved by reacting piperidine with appropriate reagents to introduce the carboxylic acid group.

    Introduction of the Trifluoromethoxy Phenyl Group: The next step involves the introduction of the trifluoromethoxy phenyl group. This is typically done through a nucleophilic substitution reaction where the piperidine derivative reacts with a trifluoromethoxy phenyl compound.

    Formation of the Ester: The final step involves the formation of the ester group. This is achieved by reacting the intermediate compound with tert-butyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of WAY-659100 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-659100 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the trifluoromethoxy phenyl group.

Scientific Research Applications

WAY-659100 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: WAY-659100 is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-659100 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

WAY-659100 can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Trifluoromethoxy phenyl compounds: These compounds have the trifluoromethoxy phenyl group but differ in their overall structure, affecting their reactivity and biological activity.

Uniqueness

The uniqueness of WAY-659100 lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound in various fields of scientific research.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C18H23F3N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

tert-butyl 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24)

InChI Key

ZTLVMWZEMYRCHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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